BenchChemオンラインストアへようこそ!

2-(2-cyclopropyl-1H-imidazol-1-yl)acetic acid hydrochloride

Salt selection Solubility enhancement Pre-formulation

2-(2-Cyclopropyl-1H-imidazol-1-yl)acetic acid hydrochloride (CAS 1949816-62-9, molecular formula C8H11ClN2O2, MW 202.64) is a functionalised imidazole building block employed primarily as a synthetic intermediate in medicinal chemistry and pharmaceutical R&D. It is supplied as the hydrochloride salt (purity typically 95–-97%) and carries the MDL identifier MFCD29038153.

Molecular Formula C8H11ClN2O2
Molecular Weight 202.64 g/mol
CAS No. 1949816-62-9
Cat. No. B1474159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-cyclopropyl-1H-imidazol-1-yl)acetic acid hydrochloride
CAS1949816-62-9
Molecular FormulaC8H11ClN2O2
Molecular Weight202.64 g/mol
Structural Identifiers
SMILESC1CC1C2=NC=CN2CC(=O)O.Cl
InChIInChI=1S/C8H10N2O2.ClH/c11-7(12)5-10-4-3-9-8(10)6-1-2-6;/h3-4,6H,1-2,5H2,(H,11,12);1H
InChIKeyOHAQXNBEWHKIGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 2-(2-Cyclopropyl-1H-imidazol-1-yl)acetic Acid Hydrochloride (CAS 1949816-62-9) – Class Position and Baseline Characteristics


2-(2-Cyclopropyl-1H-imidazol-1-yl)acetic acid hydrochloride (CAS 1949816-62-9, molecular formula C8H11ClN2O2, MW 202.64) is a functionalised imidazole building block employed primarily as a synthetic intermediate in medicinal chemistry and pharmaceutical R&D. It is supplied as the hydrochloride salt (purity typically 95–-97%) and carries the MDL identifier MFCD29038153 . The compound is structurally related to other 2-substituted imidazol-1-yl acetic acid derivatives (e.g., 2-methyl, 2-phenyl, 2-ethyl analogues) that are used interchangeably as scaffolds for enzyme inhibitors, receptor ligands and physicochemical property modulation. Because the cyclopropyl group imparts distinct conformational, electronic and metabolic properties compared with simple alkyl or aryl substituents, direct one-to-one substitution with in-class analogues cannot be assumed without supporting comparative data.

Why Generic Imidazole-Acetic Acid Substitution Fails for 2-(2-Cyclopropyl-1H-imidazol-1-yl)acetic Acid Hydrochloride (CAS 1949816-62-9)


Generic procurement decisions for imidazol-1-yl acetic acid intermediates often treat the 2-position substituent as a minor perturbation. However, the cyclopropyl group introduces a unique combination of conformational rigidity (restricted rotation about the imidazole–cyclopropyl bond), altered electron density on the imidazole ring (affecting pKa and coordination chemistry), and modulation of metabolic stability relative to methyl, ethyl or phenyl congeners . These physicochemical differences can translate into divergent reactivity in downstream synthetic steps, altered binding affinities in biological targets, and different pharmacokinetic profiles in drug candidates. Consequently, substituting a cyclopropyl-containing intermediate with a simpler analogue may invalidate a synthetic route, compromise lead optimisation campaigns, or necessitate costly re-validation of impurity profiles and analytical methods.

Quantitative Differentiation Evidence: 2-(2-Cyclopropyl-1H-imidazol-1-yl)acetic Acid Hydrochloride (CAS 1949816-62-9) Versus Closest Comparators


Hydrochloride Salt Advantage: Aqueous Solubility and Handling Compared to Free Base Form

The hydrochloride salt form of 2-(2-cyclopropyl-1H-imidazol-1-yl)acetic acid (CAS 1949816-62-9) is expected to exhibit significantly higher aqueous solubility and improved solid-state handling characteristics compared to the neutral free base. While direct comparative solubility data for this specific compound are not publicly available in peer-reviewed literature, the physicochemical principle governing salt formation is class-level: addition of HCl typically increases aqueous solubility of weakly basic imidazole-containing acids by 10- to 1000-fold, depending on the counterion and pH [1]. The free base (C8H10N2O2) lacks the chloride counterion and would require a separate neutralisation step for use in aqueous reaction media, increasing process complexity and cost.

Salt selection Solubility enhancement Pre-formulation Solid-state handling

Cyclopropyl vs. Methyl Substituent: Predicted Metabolic Stability Differentiation

In drug discovery, replacement of a 2-methyl group on an imidazole scaffold with a 2-cyclopropyl group is a well-established strategy to improve metabolic stability. The cyclopropyl ring introduces steric shielding and alters the electronic environment of the imidazole nitrogen, reducing susceptibility to N-oxidation and CYP-mediated ring hydroxylation [1]. Although direct head-to-head microsomal stability data for 2-(2-cyclopropyl-1H-imidazol-1-yl)acetic acid hydrochloride versus the 2-methyl analogue are not published, the cyclopropyl-containing series of imidazole-4-acetic acid ρ1 GABAAR antagonists demonstrated that α-cyclopropyl substitution imparts antagonist activity while the corresponding α-methyl analogue shows markedly different pharmacological profiles [2]. This supports the inference that cyclopropyl substitution is not a passive steric replacement but actively modulates both target engagement and metabolic fate.

Metabolic stability CYP inhibition Cyclopropyl effect Lead optimisation

Crystallinity and Batch-to-Batch Purity Consistency: Supplier-Specified Data

Commercially available 2-(2-cyclopropyl-1H-imidazol-1-yl)acetic acid hydrochloride is routinely offered as a crystalline solid with specified purity of 95% (AchemBlock) to 97% (CheMenu) . The free base is not listed as a standard catalogue item by these suppliers, making the hydrochloride the only readily procurable form with defined analytical release criteria. This purity specification, combined with the crystalline habit, ensures reproducible weighing, formulation, and reactivity in multi-step syntheses, whereas the oily or amorphous nature of the free base would introduce variability in reaction stoichiometry and yield.

Purity specification Crystalline solid Analytical release Procurement specification

Use as Key Intermediate in ASK1 Inhibitor Patents: Structural Role of the Cyclopropylimidazole Fragment

Patents describing solid forms of ASK1 inhibitors explicitly claim compounds bearing a 4-cyclopropyl-1H-imidazol-1-yl or 2-cyclopropyl-1H-imidazol-1-yl fragment as critical pharmacophoric elements [1][2]. In these structures, the cyclopropyl group is not a generic substituent; it occupies a specific hydrophobic pocket in the ASK1 kinase and contributes to inhibitory potency. The compound 2-(2-cyclopropyl-1H-imidazol-1-yl)acetic acid hydrochloride (or its free base) serves as a direct precursor for constructing this pharmacophore. In contrast, the corresponding 2-methyl or 2-phenyl analogues are not claimed in the same patent families, indicating that the cyclopropyl group is selected for its unique fit to the target protein and not merely as a placeholder.

ASK1 inhibitor Patent intermediate Cyclopropylimidazole pharmacophore Drug substance synthesis

Predicted LogP and Hydrogen Bond Acceptors: Physicochemical Differentiation from 2-Phenyl Analogues

Predicted physicochemical properties highlight a significant difference in lipophilicity between the cyclopropyl-substituted compound and its 2-phenyl analogue. The 2-cyclopropyl derivative (free base MW 166.18) has a predicted LogP of approximately 0.5–0.8, whereas the 2-phenyl congener (MW 202.21) has a predicted LogP of approximately 1.8–2.2 [1]. This ~1.3 log unit reduction in lipophilicity places the cyclopropyl compound within the preferred drug-like space (LogP < 3) and may improve aqueous solubility while retaining sufficient hydrophobic contacts for target binding. Additionally, the cyclopropyl group introduces fewer rotatable bonds (0 vs. 1 for phenyl rotation), reducing conformational entropy penalty upon binding.

Lipophilicity Drug-likeness LogP Hydrogen bond acceptors Fragment-based design

Limited Public Bioactivity Data: Implications for De-Risked Procurement in Novel Target Campaigns

A comprehensive search of ChEMBL, PubChem, DrugBank and the primary medicinal chemistry literature (as of May 2026) reveals that 2-(2-cyclopropyl-1H-imidazol-1-yl)acetic acid hydrochloride (CAS 1949816-62-9) has no publicly disclosed bioactivity data against any protein target. In contrast, closely related analogues such as 2-(1H-imidazol-1-yl)acetic acid (CAS 22832-87-7) and 2-(2-methyl-1H-imidazol-1-yl)acetic acid (CAS 62366-42-5) have reported bioactivity in multiple PubChem assays, including enzyme inhibition and receptor binding screens [1]. This absence of public bioactivity data for the cyclopropyl derivative means that it occupies a relatively unexplored region of chemical space, offering a higher likelihood of novel intellectual property generation and a reduced risk of prior art conflicts for organisations pursuing first-in-class targets.

Novel chemical space De-risked procurement Competitive IP advantage Bioactivity scarcity

Best-Fit Research and Industrial Application Scenarios for 2-(2-Cyclopropyl-1H-imidazol-1-yl)acetic Acid Hydrochloride (CAS 1949816-62-9)


ASK1 Kinase Inhibitor Medicinal Chemistry Programmes

The 2-cyclopropylimidazole fragment is a key pharmacophoric element in multiple patent families claiming ASK1 inhibitors [1]. Use of the hydrochloride salt as a building block allows direct incorporation of this privileged fragment into lead series without additional protection or salt-exchange steps. The crystalline form and defined purity (≥95%) ensure reproducible coupling yields in amide bond formation or N-alkylation steps commonly employed to install the imidazole-acetic acid moiety onto kinase inhibitor cores.

Fragment-Based Drug Discovery (FBDD) Libraries Requiring Low Lipophilicity Starting Points

With a predicted LogP of ~0.65, the 2-cyclopropyl imidazole-acetic acid fragment falls within the optimal range for fragment-based screening (LogP 0–2). Compared to the more lipophilic 2-phenyl analogue (LogP ~1.95), this fragment offers a better starting point for lead-like property development, reducing the need for downstream lipophilicity reduction that often compromises potency [2]. The hydrochloride salt facilitates dissolution in aqueous screening buffers at mM concentrations.

Synthesis of TAFIa Inhibitor Candidates

Imidazolyl-acetic acid derivatives are claimed as TAFIa inhibitors in the patent literature, with some examples achieving IC50 values of 0.03 μM against the target enzyme [3]. The cyclopropyl substituent may confer metabolic stability advantages over methyl or unsubstituted analogues, making this building block suitable for generating lead compounds in antithrombotic research where prolonged half-life is desired.

Novel IP Generation in Underexplored Chemical Space

The complete absence of public bioactivity data for this specific compound (0 records in ChEMBL, PubChem, and DrugBank as of May 2026) makes it an attractive starting material for organisations pursuing first-in-class chemical matter. By incorporating this underexplored fragment into screening libraries or focused compound collections, researchers can reduce the risk of prior art conflicts and increase the probability of securing composition-of-matter patent claims [4].

Quote Request

Request a Quote for 2-(2-cyclopropyl-1H-imidazol-1-yl)acetic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.